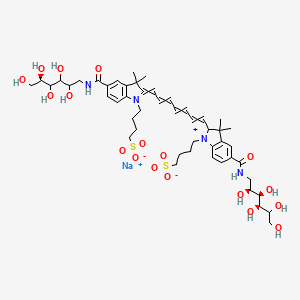

(R)-比卡鲁胺(1S)-樟脑酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

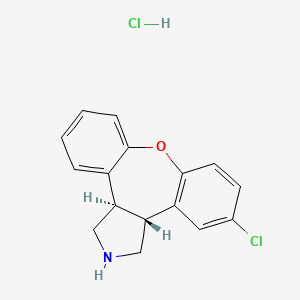

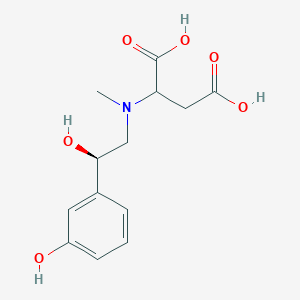

The synthesis of (R)-Bicalutamide involves several chemical processes, starting from methyl acryloyl chloride, leading through amidation, bromination, and hydrolysis to yield key intermediates. These intermediates undergo chlorination and successive condensations with specific anilines and thiophenols, followed by oxidation to produce (R)-Bicalutamide with an overall yield of 26% (Jia, 2006). Additionally, the camphanic acid ester of the (S) enantiomer of a related molecule was synthesized via oxidative cyclization, showcasing the structural versatility of similar compounds (Hesse, Holzgrabe, & Piening, 1988).

Molecular Structure Analysis

The molecular structure of camphanic acid esters, such as those related to (R)-Bicalutamide, is characterized by specific space groups and cell parameters, demonstrating their complex crystalline structure. For instance, the structural analysis of certain camphanic acid esters reveals their orthorhombic and monoclinic formations, with detailed cell parameters and configurations providing insights into their molecular geometry (Hesse, Holzgrabe, & Piening, 1988).

Chemical Reactions and Properties

(R)-Bicalutamide and its related compounds undergo a variety of chemical reactions, including oxidative cyclizations, reductions, and esterifications. These reactions not only facilitate the synthesis of the target compounds but also enable the preparation of enantiomerically pure substances, crucial for their biological activity. The chemical properties, such as reactivity with different reagents and the formation of specific intermediates, are critical for understanding the synthesis pathway (Wawrzyniak, Kindermann, Thede, Thede, Jones, Enthaler, Junge, Beller, & Heinicke, 2017).

Physical Properties Analysis

The physical properties of (R)-Bicalutamide and its derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration and the synthesis route. For instance, the crystalline structure analysis provides insights into the stability and solubility of the compounds in various solvents, which is essential for their application in different scientific fields (Hesse, Holzgrabe, & Piening, 1988).

Chemical Properties Analysis

The chemical properties of (R)-Bicalutamide, including its reactivity, stereochemistry, and interaction with other chemical entities, are critical for its synthesis and application. Studies on its synthesis pathway, interaction mechanism with specific receptors, and the influence of structural modifications on its activity provide valuable information for designing more efficient and selective compounds (Liu, An, Li, Wang, Li, & Liu, 2015).

科学研究应用

前列腺癌治疗中的疗效和机制

比卡鲁胺因其在前列腺癌治疗中的作用而得到广泛研究。它作为一种有效的抗雄激素,使雄激素调节的前列腺细胞生长失活,导致前列腺癌细胞凋亡和生长抑制。比卡鲁胺口服给药,已在众多临床试验中评估其作为单一疗法或与其他疗法(如促黄体激素释放激素 (LHRH) 类似物)联合使用的疗效。

一项关键研究总结了比卡鲁胺的全球活性和安全性,重点介绍了其有效的抗雄激素特性、稳定的血浆半衰期,以及在前列腺癌中的活性,同时具有良好的安全性。这篇综述确定了比卡鲁胺在单一疗法和联合治疗中的疗效,并指出其与氟他胺等其他抗雄激素相比具有更好的耐受性 (Kolvenbag & Blackledge, 1996)。

另一篇综合综述重点关注 150mg 比卡鲁胺,详细介绍了其在局部晚期前列腺癌中的应用。该分析强化了比卡鲁胺在提供无病生存获益中的作用,并强调了其总体耐受性。该综述表明,对于局部晚期前列腺癌患者,特别是那些寻求保持积极生活方式的患者,应考虑将比卡鲁胺作为激素疗法的替代方案 (Wellington & Keam, 2006)。

未来方向

属性

IUPAC Name |

[(2R)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOWAADSTULBRZ-QLLQDVQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O[C@@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F4N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Bicalutamide (1S)-Camphanic Acid Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)